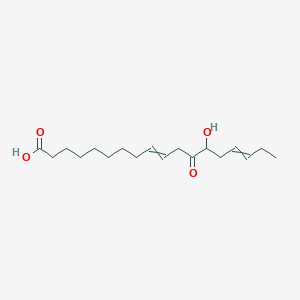
13-Hydroxy-12-oxooctadeca-9,15-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Hydroxy-12-oxooctadeca-9,15-dienoic acid is a polyunsaturated fatty acid derivative. It is a member of the oxylipin family, which are oxygenated derivatives of fatty acids. This compound is known for its role in various biological processes, including inflammation and cell signaling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hydroxy-12-oxooctadeca-9,15-dienoic acid typically involves the oxidation of linoleic acid. This process can be catalyzed by enzymes such as lipoxygenases, which introduce oxygen into the fatty acid chain. The reaction conditions often include the presence of molecular oxygen and specific pH levels to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes for its synthesis. These methods can be scaled up to produce large quantities of the compound for various applications .
化学反応の分析
Types of Reactions
13-Hydroxy-12-oxooctadeca-9,15-dienoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form various hydroperoxy and hydroxyl derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming different isomers.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, hydrogen peroxide, and various reducing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include hydroperoxy derivatives, hydroxyl derivatives, and various isomers of the original compound. These products can have different biological activities and applications .
科学的研究の応用
13-Hydroxy-12-oxooctadeca-9,15-dienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: This compound plays a role in cell signaling and inflammation, making it a subject of interest in biological research.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications.
作用機序
The mechanism of action of 13-Hydroxy-12-oxooctadeca-9,15-dienoic acid involves its interaction with specific enzymes and receptors in the body. It is known to modulate the activity of lipoxygenases and other enzymes involved in the metabolism of fatty acids. This modulation can lead to the production of various signaling molecules that play a role in inflammation and other biological processes .
類似化合物との比較
Similar Compounds
13-Hydroxyoctadecadienoic acid: Another oxylipin with similar biological activities.
9-Hydroxy-12-oxo-10(E),15(Z)-octadecadienoic acid: A related compound with different structural isomers.
12-Oxophytodienoic acid: A precursor in the biosynthesis of jasmonic acid, another important signaling molecule
Uniqueness
13-Hydroxy-12-oxooctadeca-9,15-dienoic acid is unique due to its specific structure and the particular biological pathways it influences. Its ability to modulate inflammation and cell signaling makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
70597-03-4 |
|---|---|
分子式 |
C18H30O4 |
分子量 |
310.4 g/mol |
IUPAC名 |
13-hydroxy-12-oxooctadeca-9,15-dienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h3,8,10-11,16,19H,2,4-7,9,12-15H2,1H3,(H,21,22) |
InChIキー |
CXXMQDYRBRVCTH-UHFFFAOYSA-N |
正規SMILES |
CCC=CCC(C(=O)CC=CCCCCCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


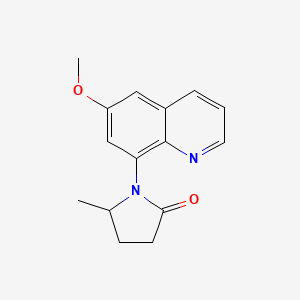
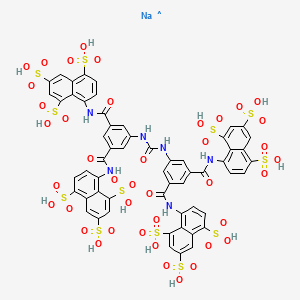
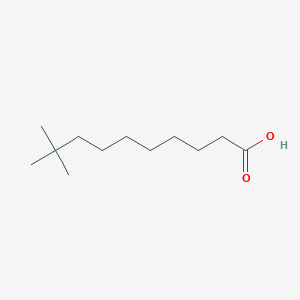
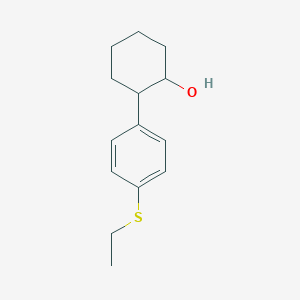
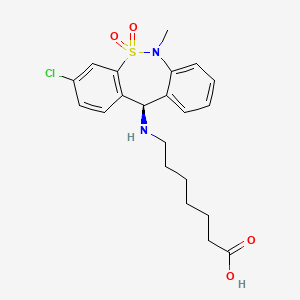
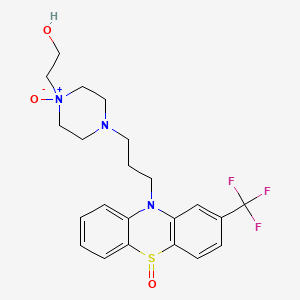
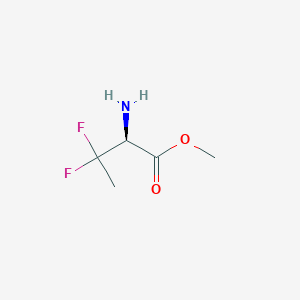
![tert-butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13410546.png)
![[2-(Hydroxyiminomethyl)phenyl]boronic acid](/img/structure/B13410550.png)
![[2-[(1S,2S,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B13410558.png)
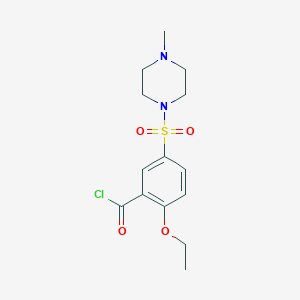
![sodium;(5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13410562.png)
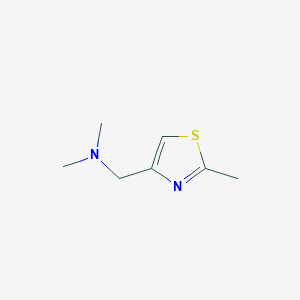
![methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate](/img/structure/B13410585.png)
